2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester)
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Overview
Description
2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) is a complex organic compound with a unique structure that combines the properties of carbamates and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) typically involves multiple steps. One common method includes the reaction of 2-Butyl-2-methyl-1,3-propanediol with carbamic acid derivatives and carbanilic acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of appropriate catalysts, reaction temperatures, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate and ester derivatives, such as:
- 2-Methyl-1,3-propanediol carbamate
- 2-Butyl-1,3-propanediol carbamate
- 2-Methyl-2-propyl-1,3-propanediol carbamate
Uniqueness
2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
25451-75-6 |
---|---|
Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylhexyl] N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-3-4-10-16(2,11-21-14(17)19)12-22-15(20)18-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H2,17,19)(H,18,20) |
InChI Key |
PDEMPPSFZXPVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(COC(=O)N)COC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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